Cholesterine und Derivate

Cholesterols and their derivatives are a class of lipids essential for various biological functions in organisms. Cholesterol, the parent molecule, is crucial for maintaining cell membrane integrity, synthesizing steroid hormones, bile acids, and vitamin D. It plays a vital role in neural signaling and cellular communication. Structurally diverse cholesterol derivatives include esters, ethers, and glycosides, which can be synthesized through chemical modifications to enhance their specific biological activities or improve solubility and stability.

Derivatives of cholesterol offer versatile applications across multiple industries. In pharmaceuticals, they are used as intermediates for the synthesis of drugs targeting cardiovascular diseases and metabolic disorders. In cosmetics, cholesterol derivatives act as emollients and moisturizers, providing skin care benefits. Furthermore, in agriculture, certain cholesterol-based compounds can serve as growth regulators or plant defense agents.

These compounds exhibit unique properties due to their structural modifications, making them indispensable tools in both research and commercial applications within the chemical industry.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

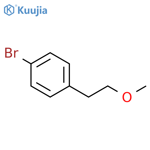

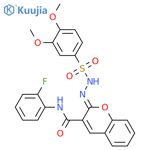

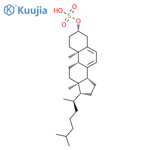

|

Cholesta-1,4,6-trien-3-one | 3464-60-6 | C27H40O |

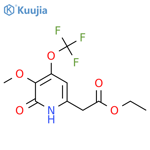

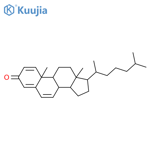

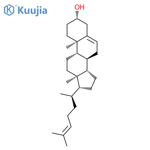

|

Cholest-5-ene,3-(hexadecyloxy)-, (3b)- | 22032-48-0 | C43H78O |

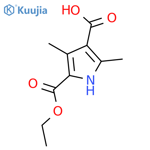

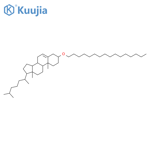

|

Poly(oxy-1,2-ethanediyl),a-(3b)-cholest-5-en-3-yl-w-hydroxy- | 27321-96-6 | C29H50O2 |

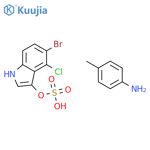

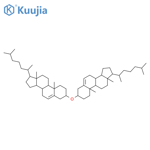

|

Cholest-5-ene,3,3'-oxybis-, (3b)-(3'b)- | 2469-23-0 | C54H90O |

|

25-Hydroxy Cholesterol | 2140-46-7 | C27H46O2 |

|

b-D-Galactopyranoside, 16-[[(3b)-cholest-5-en-3-yl]oxy]-4-mercapto-4-oxido-3,5,8,11,14-pentaoxa-4-phosphahexadec-1-yl(9CI) | 145307-64-8 | C43H77O13PS |

|

Cholest-8-en-11-one,3,5,6,7-tetrahydroxy-, (3b,5a,6b,7a)- (9CI) | 163318-77-2 | C27H44O5 |

|

Cholest-5-en-3-ol,7-amino-, (3b)- | 156856-03-0 | C27H47NO |

|

Cholesta-5,7-dien-3-ol,hydrogen sulfate, (3b)- (9CI) | 10529-44-9 | C27H44O4S |

|

Desmosterol | 313-04-2 | C27H44O |

Verwandte Literatur

-

1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

Empfohlene Lieferanten

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte